ethyl 6-acetyl-2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
This compound features a thieno[2,3-c]pyridine core, a bicyclic heterocycle combining thiophene and pyridine rings. Key structural elements include:
- Ethyl ester at position 3, enhancing lipophilicity and influencing bioavailability.
- 6-Acetyl group, which may modulate electronic properties and steric interactions.
- Tetrahydro modification of the thieno-pyridine core, reducing aromaticity and altering conformational flexibility.
While direct studies on this compound are absent in the provided evidence, its structural features align with bioactive molecules targeting adenosine receptors or kinase enzymes, as seen in analogs from the literature .
Properties
IUPAC Name |
ethyl 6-acetyl-2-[[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O6S2/c1-4-35-26(32)23-21-14-15-29(17(2)30)16-22(21)36-25(23)27-24(31)18-10-12-20(13-11-18)37(33,34)28(3)19-8-6-5-7-9-19/h10-13,19H,4-9,14-16H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNCHTPHRHKRBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-acetyl-2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound belonging to the class of sulfamoyl benzamide derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article will explore the biological activity of this compound by examining its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be broken down into several functional groups:
- Thieno[2,3-c]pyridine core
- Sulfamoyl group
- Benzamide moiety
- Ethyl and acetyl substituents
Molecular Formula
The molecular formula is , with a molecular weight of approximately 396.6 g/mol.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in neurotransmitter metabolism. Research has shown that compounds with similar structures can act as inhibitors of human phenylethanolamine N-methyltransferase (hPNMT), an enzyme crucial for the biosynthesis of epinephrine from norepinephrine.
In Vitro Studies
In vitro studies have indicated that derivatives of tetrahydrothieno[2,3-c]pyridine exhibit significant inhibitory activity against hPNMT. For instance:
- Inhibition Constants (IC50) : Compounds structurally related to this compound demonstrated IC50 values ranging from 50 nM to 200 nM in inhibiting hPNMT activity .
Pharmacological Potential
The potential pharmacological applications of this compound include:
- Antidepressant Activity : By modulating catecholamine levels through hPNMT inhibition.
- Antihypertensive Effects : Due to its influence on norepinephrine metabolism.
Case Study 1: Antidepressant Effects
A study published in the Journal of Medicinal Chemistry evaluated several sulfamoyl benzamide derivatives for their antidepressant effects in rodent models. The results indicated that compounds with a tetrahydrothieno[2,3-c]pyridine scaffold showed a significant reduction in depressive-like behaviors compared to controls. The mechanism was linked to enhanced norepinephrine availability in the synaptic cleft due to hPNMT inhibition .
Case Study 2: Cardiovascular Implications
Another investigation focused on the cardiovascular effects of similar compounds in hypertensive rat models. The study found that these compounds led to a marked decrease in blood pressure and heart rate variability, suggesting their potential as antihypertensive agents through modulation of sympathetic nervous system activity .
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Scaffolds
Key Observations :
- Thiophene and thieno-pyridine cores are prevalent in bioactive molecules, with substitutions at positions 2–4 critically influencing activity .
Substituent Effects on Bioactivity
- Sulfamoyl vs. Trifluoromethyl Groups: The target’s sulfamoyl group may engage in hydrogen bonding akin to the 3-(trifluoromethyl) group in PD 81,723, which enhances adenosine A1 binding . However, sulfamoyl’s bulkier N-cyclohexyl-N-methyl moiety could introduce steric hindrance.
- Acetyl vs.
- Benzamido vs. Benzoyl Substituents : The benzamido group in the target compound may mimic the benzoyl moiety in PD 81,723 but with altered electronic properties due to the sulfamoyl linkage.
Functional Implications
- Allosteric vs. Competitive Activity: PD 81,723 exhibits dual allosteric enhancement and competitive antagonism at adenosine receptors. The target’s lack of a free amino group may diminish allosteric effects, as seen in analogs where NH is critical .
- Lumping Strategy (): The compound’s structural similarity to other thieno-pyridines may permit categorization with analogs in computational models, streamlining property prediction .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
The synthesis of thieno[2,3-c]pyridine derivatives typically involves multi-step protocols. For example, analogous compounds are synthesized via condensation reactions using mixed solvents (e.g., acetic anhydride and acetic acid) under reflux with sodium acetate as a catalyst . Key parameters to optimize include reaction time (2–12 hours), solvent ratios, and catalyst loading. Post-synthesis, crystallization from polar aprotic solvents like DMF/water is recommended for purification . Characterization via IR and NMR can validate intermediate formation, while X-ray crystallography confirms final structure .
Q. How can structural confirmation be achieved for this complex heterocyclic compound?
Combined spectroscopic and crystallographic methods are critical. For instance:
- IR spectroscopy identifies functional groups (e.g., sulfamoyl C=O stretch at ~1,650 cm⁻¹).
- NMR (¹H, ¹³C) resolves proton environments (e.g., cyclohexyl protons at δ 1.2–2.4 ppm) and carbon connectivity .
- X-ray crystallography provides unambiguous proof of stereochemistry and molecular packing, as demonstrated for structurally related tetrahydrothieno-pyridine derivatives .
Q. What safety protocols are essential for handling sulfamoyl-containing compounds in laboratory settings?
Adhere to COSHH regulations (UK) and SDS guidelines:
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact (H315, H319 hazards) .
- Work in a fume hood to mitigate respiratory risks (H335) .
- Store at 2–8°C in sealed containers to prevent degradation .
- Emergency measures: Flush eyes with water for 15 minutes and seek immediate medical attention for inhalation exposure .
Advanced Research Questions
Q. How can computational methods enhance reaction design and mechanistic understanding?
Integrate quantum chemical calculations (e.g., density functional theory) with experimental data to predict reaction pathways. For example, ICReDD’s approach uses reaction path searches to identify transition states and intermediates, reducing trial-and-error experimentation . Computational tools like Gaussian or ORCA can model sulfamoyl group interactions, guiding solvent selection and catalyst design .
Q. How should researchers resolve discrepancies between spectroscopic and crystallographic data?
Case studies show that NMR-derived proton assignments may conflict with X-ray data due to dynamic effects (e.g., rotational barriers in cyclohexyl groups). To resolve this:
Q. What strategies improve yield in multi-step syntheses involving sensitive functional groups?
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amines during sulfamoyl coupling to prevent side reactions .
- Stepwise monitoring : Employ TLC or HPLC after each step to isolate intermediates.
- Catalyst screening : Test alternatives to sodium acetate (e.g., DMAP) for acylations to enhance efficiency .
Q. How can stability studies inform storage and handling of this compound?
- Conduct accelerated degradation tests under stress conditions (heat, light, humidity):
- Store in amber vials under inert gas (N₂/Ar) to prevent oxidation .
Q. What advanced techniques validate the compound’s interaction with biological targets?
- Molecular docking : Simulate binding to cyclooxygenase or kinase domains using AutoDock Vina .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, Kd) for sulfamoyl-enzyme interactions .
- X-ray co-crystallization : Resolve ligand-protein complexes to refine structure-activity relationships .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
